N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide is a compound that belongs to the benzofuran family. Benzofurans are known for their wide range of biological properties, including antioxidant, anti-HIV, antileishmanial, and antifungal activities
Preparation Methods
The synthesis of N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide can be achieved through a Claisen–Schmidt-type condensation reaction. This method involves the condensation of appropriate starting materials under specific reaction conditions to yield the desired product in good yield
Chemical Reactions Analysis
N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide has been studied for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it serves as an intermediate in the synthesis of other heterocyclic compounds. In biology and medicine, it has shown promise as an antioxidant, anti-HIV, antileishmanial, and antifungal agent
Mechanism of Action
The mechanism of action of N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide can be compared with other benzofuran derivatives, such as N-(7-chloro-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)acetamide and N-(5-methoxy-2,3-dihydro-1-benzofuran-3-yl)-2-(4-morpholinyl)acetamide These compounds share similar structural features but differ in their specific biological activities and applications
Properties
CAS No. |
21626-90-4 |
---|---|
Molecular Formula |
C10H9NO3 |
Molecular Weight |
191.18 g/mol |
IUPAC Name |
N-(3-oxo-1H-2-benzofuran-5-yl)acetamide |
InChI |
InChI=1S/C10H9NO3/c1-6(12)11-8-3-2-7-5-14-10(13)9(7)4-8/h2-4H,5H2,1H3,(H,11,12) |
InChI Key |
CLPDGZLMLHDCOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(COC2=O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.